molecular formula C24H23ClN2O4 B11338220 7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11338220
M. Wt: 438.9 g/mol
InChI Key: BNTWMTBPYPZMJE-UHFFFAOYSA-N
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Description

7-chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[2,3-c]pyrrole core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenylamines and chromene derivatives.

    Introduction of the Morpholin-4-yl Propyl Group: This step involves the alkylation of the chromeno[2,3-c]pyrrole core with a morpholine derivative, typically using a halogenated propyl group as the alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core, potentially yielding alcohol derivatives.

    Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

7-chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 7-chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7-position and the morpholin-4-yl propyl group contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

7-chloro-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H23ClN2O4/c25-17-7-8-19-18(15-17)22(28)20-21(16-5-2-1-3-6-16)27(24(29)23(20)31-19)10-4-9-26-11-13-30-14-12-26/h1-3,5-8,15,21H,4,9-14H2

InChI Key

BNTWMTBPYPZMJE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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